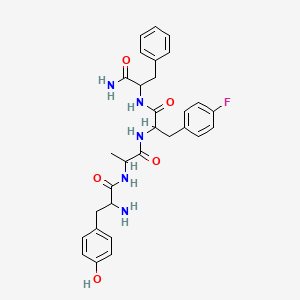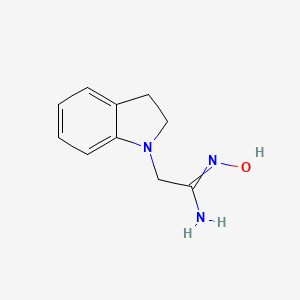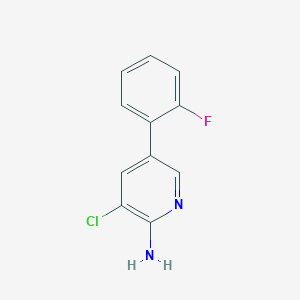
3-Chloro-5-(2-fluorophenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(2-fluorophenyl)pyridin-2-amine is a chemical compound with the molecular formula C11H8ClFN2 It is a member of the pyridine family, characterized by a pyridine ring substituted with a chlorine atom at the 3-position and a fluorophenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-fluorophenyl)pyridin-2-amine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The process involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base .
-
Starting Materials
- 3-Chloropyridine-2-amine
- 2-Fluorophenylboronic acid
-
Reaction Conditions
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and catalysts may be adjusted to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-(2-fluorophenyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or THF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-5-(2-fluorophenyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-(2-fluorophenyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 5-(3-Chloro-4-fluorophenyl)pyridin-2-amine
Uniqueness
3-Chloro-5-(2-fluorophenyl)pyridin-2-amine is unique due to the presence of both chlorine and fluorine substituents, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and materials science .
Propiedades
Fórmula molecular |
C11H8ClFN2 |
|---|---|
Peso molecular |
222.64 g/mol |
Nombre IUPAC |
3-chloro-5-(2-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8ClFN2/c12-9-5-7(6-15-11(9)14)8-3-1-2-4-10(8)13/h1-6H,(H2,14,15) |
Clave InChI |
DPKAVYDXLQKAGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-({2-[4-(Diphenylmethoxy)piperidin-1-yl]ethyl}amino)-5-oxopenta-1,3-dien-1-yl]-2-methoxyphenyl ethyl carbonate](/img/structure/B14085218.png)
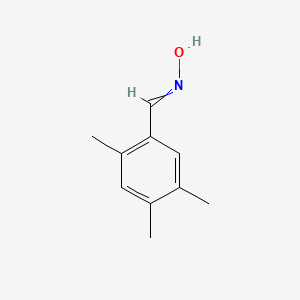
![3-Amino-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14085234.png)
![1-(4-Tert-butylphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085236.png)
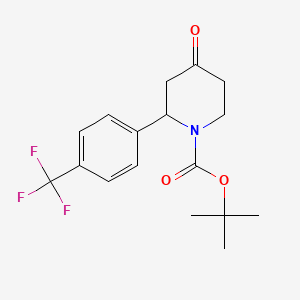

![N-Benzo[3,4-D]1,3-dioxolan-5-YL(4-(3-phenylprop-2-enyl)piperazinyl)formamide](/img/structure/B14085265.png)


![N-ethyl-6-[(4-methoxyphenyl)amino]-N-phenylpyridine-3-sulfonamide](/img/structure/B14085272.png)
